molecular formula C7H6FNO4S B2380554 Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate CAS No. 2138060-60-1

Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate

Cat. No.: B2380554
CAS No.: 2138060-60-1
M. Wt: 219.19
InChI Key: PAPXUAMKCVSOGA-UHFFFAOYSA-N
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Description

Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate (CAS 2138060-60-1) is a versatile pyridine-based building block with a molecular formula of C7H6FNO4S and a molecular weight of 219.19 g/mol . This compound is structurally characterized by the presence of both a methyl ester group and a highly reactive fluorosulfonyl group on the pyridine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The fluorosulfonyl group is a powerful electrophile that can participate in nucleophilic substitution reactions, allowing researchers to introduce sulfonamide, sulfonate, or other sulfur-containing functional groups into target molecules . This reactivity is particularly exploited in the synthesis of complex heterocyclic compounds, where it can serve as a precursor for the development of potential pharmaceutical agents and advanced materials. As a specialized reagent, it is strictly intended for use in a controlled laboratory setting by qualified professionals. This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 4-fluorosulfonylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-13-7(10)6-4-5(2-3-9-6)14(8,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPXUAMKCVSOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate typically involves the fluorosulfonylation of pyridine derivatives. One common method includes the reaction of 4-chloropyridine-2-carboxylate with fluorosulfonic acid under controlled conditions . The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes or alter protein function, leading to various biological effects. The compound’s ability to modulate biological pathways makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Fluorosulfonyl vs. Phenylsulfonyl/Methylsulfonyl Groups
  • Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (): The phenylsulfonyl group (-SO₂Ph) introduces steric bulk and moderate electron-withdrawing effects. Compared to the fluorosulfonyl group (-SO₂F), phenylsulfonyl derivatives exhibit lower electrophilicity, reducing their reactivity in nucleophilic substitution but improving stability under acidic conditions .
  • Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (): The methylsulfonyl (-SO₂Me) group is less electronegative than -SO₂F, leading to reduced activation of the pyrimidine ring. This results in slower hydrolysis of the ester group compared to fluorosulfonyl analogs .
Fluorosulfonyl vs. Sulfamoyl Groups
  • Ethyl 6-[(4-{4-[{[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} sulfamoyl)pyridin-2-yl]-carbonyl}(methyl)amino]-3-nitrobenzyl}-2-nitrophenyl)(methyl)carbamoyl]pyridine-2-carboxylate (): Sulfamoyl (-SO₂NH₂) groups enhance hydrogen-bonding capacity, improving solubility in polar solvents. In contrast, fluorosulfonyl derivatives are more reactive in cross-coupling reactions due to the leaving-group ability of fluoride .

Physical and Analytical Properties

Crystallinity and Stability
  • The crystal structure of methylsulfonyl pyrimidine derivatives () reveals planar heterocyclic cores stabilized by weak intermolecular interactions. Fluorosulfonyl analogs may exhibit enhanced crystallinity due to stronger dipole-dipole interactions .
  • Purification : Flash chromatography (e.g., in –5, 8) is commonly used for methyl pyridine-2-carboxylate derivatives. Fluorosulfonyl compounds may require milder conditions to prevent hydrolysis of the -SO₂F group during purification .
Spectroscopic Characterization
  • Bis-amide intermediates () show conformational flexibility in NMR, whereas fluorosulfonyl derivatives are expected to exhibit rigid geometries due to the -SO₂F group’s steric and electronic effects .

Data Tables

Table 1: Key Properties of Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate and Analogs

Compound Name Substituent Molecular Formula Key Reactivity Application Example Reference
This compound -SO₂F at C4 C₇H₆FNO₄S Nucleophilic substitution, coupling Intermediate for sulfonamides
Methyl 4-(hydroxymethyl)pyridine-2-carboxylate -CH₂OH at C4 C₈H₉NO₃ Ester hydrolysis, oxidation Solubility enhancer
Methyl 4-(methylsulfonyl)pyrimidine-5-carboxylate -SO₂Me at C2 C₁₀H₁₁FN₂O₄S Slow hydrolysis, crystallinity Material science

Biological Activity

Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique biological activity and potential therapeutic applications. This article explores the compound's mechanism of action, biological effects, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound primarily stems from its highly reactive fluorosulfonyl group . This group enables the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, which can inhibit their activity or alter their function. Such interactions are crucial for modulating various biological pathways, making this compound a valuable tool in drug discovery and development.

Biological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been utilized in developing enzyme inhibitors, which are essential for therapeutic interventions in various diseases.
  • Modulation of Biological Pathways : Its ability to interact with specific molecular targets allows it to influence cellular processes, making it significant in pharmacological studies.

Case Studies

  • Enzyme Inhibition Studies :
    A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition was quantified using IC50 values, showcasing its potency as an enzyme inhibitor.
  • Cancer Research :
    In cancer therapy research, compounds structurally related to this compound were tested for their ability to inhibit growth in cancer cell lines. The results indicated that these compounds could significantly reduce cell proliferation, suggesting potential applications in anticancer drug development .

Comparative Analysis

The following table summarizes the biological activity and characteristics of this compound compared to similar compounds:

Compound NameBiological ActivityUnique Characteristics
This compoundEnzyme inhibition, pathway modulationHighly reactive fluorosulfonyl group
Methyl 2-(fluorosulfonyl)pyridine-4-carboxylateAntimicrobial propertiesDifferent reactivity due to positional variation
Methyl 4-chloro-2-pyridinecarboxylateVarying reactivity patternsChloro group instead of fluorosulfonyl

Q & A

Q. What synthetic strategies are optimal for introducing the fluorosulfonyl group into pyridine-2-carboxylate derivatives?

Methodological Answer :

  • Step 1 : Start with methyl pyridine-2-carboxylate as the core scaffold. Introduce the fluorosulfonyl group at the 4-position via electrophilic substitution or nucleophilic displacement. For example, chlorosulfonation followed by fluorination using potassium fluoride (KF) under anhydrous conditions .
  • Step 2 : Optimize reaction conditions (temperature, solvent, catalyst). For sulfonyl group installation, use dichloromethane or DMF as solvents at 0–50°C. Monitor progress via TLC or HPLC .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .

Q. How can spectroscopic techniques resolve ambiguities in characterizing fluorosulfonyl-pyridine derivatives?

Methodological Answer :

  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Fluorosulfonyl groups cause deshielding of adjacent protons .
  • ¹⁹F NMR : Confirm fluorosulfonyl incorporation (δ −60 to −70 ppm, depending on electronic environment) .
  • IR Spectroscopy : Detect S=O stretching (1350–1200 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) .
  • Mass Spec (HRMS) : Exact mass calculation for C₈H₇FNO₄S (theoretical [M+H]⁺: 232.0175) .

Q. What are the key reactivity patterns of fluorosulfonyl esters in nucleophilic substitution reactions?

Methodological Answer :

  • Nucleophilic Attack : The fluorosulfonyl group acts as a leaving group. React with amines (e.g., benzylamine) in THF at 60°C to form sulfonamides. Monitor by LC-MS .
  • Competing Pathways : Fluorosulfonyl groups may undergo hydrolysis in aqueous basic conditions. Stabilize intermediates using aprotic solvents (e.g., DMF) and inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of fluorosulfonyl group installation?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers on the pyridine ring. Gaussian 16 with B3LYP/6-31G(d) basis set is recommended .
  • Transition State Analysis : Model fluorosulfonyl group addition at 4-position vs. 3-position. Compare activation energies to rationalize experimental outcomes .

Q. How to resolve contradictory data in biological activity assays for fluorosulfonyl-pyridine derivatives?

Methodological Answer :

  • Hypothesis Testing : If cytotoxicity varies across cell lines, perform target engagement assays (e.g., thermal shift assays) to confirm binding to purported enzymes like kinases .
  • Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free carboxylic acids) that may interfere with activity .
  • Structural Biology : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to validate binding modes (see X-ray protocols in ).

Q. What strategies mitigate instability of fluorosulfonyl esters in aqueous media?

Methodological Answer :

  • Formulation : Use lyophilization to stabilize the compound in solid form. For in vitro assays, prepare stock solutions in DMSO and dilute into buffer immediately before use .
  • Protecting Groups : Temporarily protect the fluorosulfonyl group with tert-butyl during synthesis, then deprotect under mild acidic conditions (e.g., TFA) .

Methodological Notes for Contradictory Findings

  • Case Study : If biological assays show inconsistent IC₅₀ values, conduct orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Statistical Analysis : Use ANOVA to assess batch-to-batch variability in synthetic yields (>90% purity required) .

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